Cas no 895638-98-9 (2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3,5-dimethoxyphenyl)acetamide)

2-6-Chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3,5-dimethoxyphenyl)acetamide is a structurally complex quinoline-based compound with potential applications in medicinal chemistry and pharmaceutical research. Its molecular framework incorporates a chloro-substituted quinoline core, a fluorobenzoyl moiety, and a dimethoxyphenylacetamide group, suggesting possible bioactivity as a kinase inhibitor or receptor modulator. The presence of electron-withdrawing and donating groups may enhance binding affinity and metabolic stability. This compound is of interest for its synthetic versatility, enabling further derivatization for structure-activity relationship studies. Its well-defined structure and high purity make it suitable for exploratory research in drug discovery, particularly in targeting inflammatory or oncological pathways.
2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3,5-dimethoxyphenyl)acetamide structure
895638-98-9 structure
商品名:2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3,5-dimethoxyphenyl)acetamide
CAS番号:895638-98-9
MF:C26H20ClFN2O5
メガワット:494.898809432983
CID:5823694
PubChem ID:16801129

2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3,5-dimethoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
    • AKOS001820259
    • F1609-0710
    • 895638-98-9
    • 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
    • 2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
    • 2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3,5-dimethoxyphenyl)acetamide
    • インチ: 1S/C26H20ClFN2O5/c1-34-19-10-18(11-20(12-19)35-2)29-24(31)14-30-13-22(25(32)15-3-6-17(28)7-4-15)26(33)21-9-16(27)5-8-23(21)30/h3-13H,14H2,1-2H3,(H,29,31)
    • InChIKey: MMNNGVSHWWURDQ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC(OC)=CC(OC)=C1)(=O)CN1C2=C(C=C(Cl)C=C2)C(=O)C(C(=O)C2=CC=C(F)C=C2)=C1

計算された属性

  • せいみつぶんしりょう: 494.1044776g/mol
  • どういたいしつりょう: 494.1044776g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 819
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 84.9Ų

2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3,5-dimethoxyphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1609-0710-40mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
895638-98-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1609-0710-25mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
895638-98-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1609-0710-15mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
895638-98-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1609-0710-20mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
895638-98-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1609-0710-5mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
895638-98-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1609-0710-50mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
895638-98-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1609-0710-20μmol
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
895638-98-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1609-0710-100mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
895638-98-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1609-0710-2μmol
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
895638-98-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1609-0710-10μmol
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
895638-98-9 90%+
10μl
$69.0 2023-05-17

2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3,5-dimethoxyphenyl)acetamide 関連文献

2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3,5-dimethoxyphenyl)acetamideに関する追加情報

2-6-Chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3,5-dimethoxyphenyl)acetamide: A Comprehensive Overview

The compound with CAS No. 895638-98-9, named 2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3,5-dimethoxyphenyl)acetamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the class of quinolinone derivatives, which are known for their diverse applications in drug discovery and material science.

The quinolinone core of this molecule is a bicyclic structure consisting of a benzene ring fused with a pyridone ring. The presence of a chlorine atom at the 2-position and a fluorobenzoyl group at the 3-position introduces significant electronic and steric effects, which can influence the compound's reactivity and bioavailability. Additionally, the N-(3,5-dimethoxyphenyl)acetamide substituent at the 1-position adds complexity to the molecule's structure, potentially enhancing its solubility and stability.

Recent studies have highlighted the importance of quinolinone derivatives in medicinal chemistry. For instance, researchers have explored their potential as kinase inhibitors, which are crucial in the development of anti-cancer therapies. The chlorine substitution at the 2-position has been shown to enhance the molecule's ability to bind to specific protein targets, making it a promising candidate for further pharmacological evaluation.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the quinolinone core through cyclization reactions, followed by functionalization with the fluorobenzoyl and dimethoxyphenyl acetamide groups. These steps require precise control over reaction conditions to ensure high yields and purity.

From a biological standpoint, this compound has demonstrated moderate activity in preliminary assays targeting various enzymes and receptors. Its dimethoxyphenyl group contributes to its lipophilicity, which is essential for crossing cellular membranes and interacting with intracellular targets. Furthermore, computational studies have revealed that the molecule exhibits favorable pharmacokinetic properties, suggesting its potential for systemic administration.

One of the most exciting aspects of this compound is its versatility in terms of further modification. By altering substituents at different positions on the quinolinone ring or modifying the acetamide group, researchers can explore a wide range of biological activities. For example, replacing the chlorine atom with other halogens or introducing additional functional groups could lead to compounds with enhanced selectivity or potency.

In conclusion, 2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3,5-dimethoxyphenyl)acetamide represents a valuable addition to the library of quinolinone derivatives. Its unique structure and promising biological profile make it an attractive candidate for further research in drug discovery and chemical biology. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing our understanding of complex biological systems.

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